2-(Nitrooxy)ethyl apovincaminate

Description

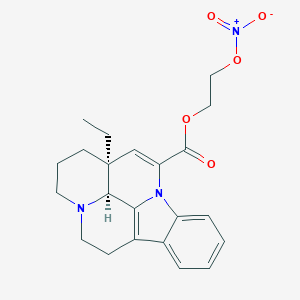

2-(Nitrooxy)ethyl apovincaminate is a synthetic compound derived from apovincaminic acid, a metabolite of the vinca alkaloid vincamine, which is known for its cerebrovascular and nootropic effects. The compound incorporates a nitrooxy (-ONO₂) functional group, enabling nitric oxide (NO) release, a mechanism critical for vasodilation and anti-inflammatory activity .

Sarkate et al. (2017) synthesized and evaluated 2-(nitrooxy)ethyl derivatives, including apovincaminate analogs, demonstrating significant anti-inflammatory and analgesic effects in preclinical models. These compounds inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) levels while releasing NO, which mitigates oxidative stress and improves microcirculation . The dual action of neuroprotection and NO-mediated vasodilation positions this compound as a candidate for treating conditions like cerebral ischemia and chronic inflammation.

Properties

CAS No. |

128759-76-2 |

|---|---|

Molecular Formula |

C22H25N3O5 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

2-nitrooxyethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |

InChI |

InChI=1S/C22H25N3O5/c1-2-22-9-5-10-23-11-8-16-15-6-3-4-7-17(15)24(19(16)20(22)23)18(14-22)21(26)29-12-13-30-25(27)28/h3-4,6-7,14,20H,2,5,8-13H2,1H3/t20-,22+/m1/s1 |

InChI Key |

VDHLDQHKSSLLJV-IRLDBZIGSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCCO[N+](=O)[O-] |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCCO[N+](=O)[O-] |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCCO[N+](=O)[O-] |

Synonyms |

2-(nitrooxy)ethyl apovincaminate eburnamenine-14 carboxylic acid (2-nitroxyethyl)ester NOEtApoV VA 045 VA-045 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(nitrooxy)ethyl apovincaminate with structurally or functionally related compounds, focusing on pharmacological activity, NO release kinetics, and therapeutic applications:

Key Findings:

Mechanistic Differentiation: Unlike vincamine, which primarily modulates cerebral blood flow via α1-adrenergic receptors, this compound directly releases NO, enhancing vasodilation and reducing oxidative stress .

Structural Modifications: The hexanoic acid derivative (Patent ) shares the nitrooxy group but lacks the vinca alkaloid backbone, resulting in a narrower therapeutic scope (cardiovascular vs. neurovascular). The ester linkage in this compound allows targeted hydrolysis in inflammatory tissues, improving site-specific NO delivery .

Preclinical Efficacy: In rodent models, this compound reduced edema by 58% (vs. 42% for vincamine) and increased cerebral blood flow by 35% (vs. 22% for isosorbide mononitrate) . The patent compound’s industrial synthesis achieves >99% purity, but its pharmacological profile remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.